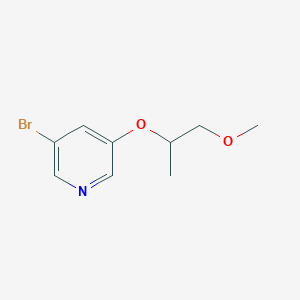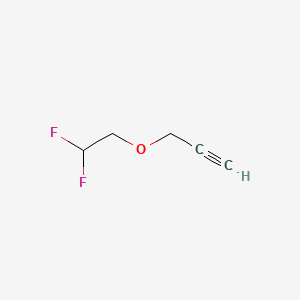![molecular formula C15H11NO2S B13895484 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid](/img/structure/B13895484.png)
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .
Preparation Methods
The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents. .
Scientific Research Applications
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for drug development
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it binds to target proteins, leading to the inhibition of their function .
Comparison with Similar Compounds
2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can be compared with other benzothiazole derivatives, such as:
2-(1,3-Benzothiazol-2-yl)acetic acid ethyl ester: This compound has similar structural features but differs in its ester functional group, which affects its reactivity and applications.
2-(2-Benzothiazolyl)acetic acid: This compound is closely related but lacks the phenyl group, resulting in different chemical and biological properties.
2-(3-((4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl)-1H-pyrrolo[2,3-b]: This compound has additional substituents that enhance its biological activity and specificity.
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-[2-(1,3-benzothiazol-2-yl)phenyl]acetic acid |
InChI |
InChI=1S/C15H11NO2S/c17-14(18)9-10-5-1-2-6-11(10)15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18) |
InChI Key |
XKUUZJRTIXNDBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


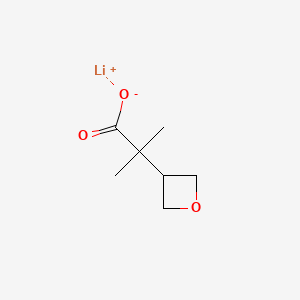
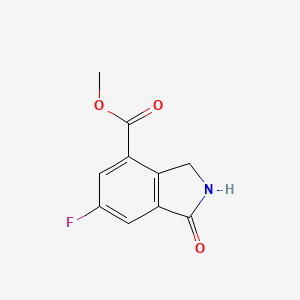
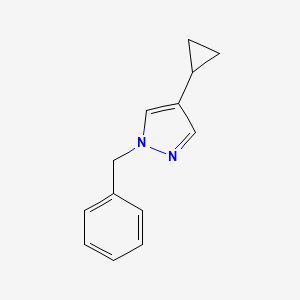

![(2S,6S)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B13895431.png)
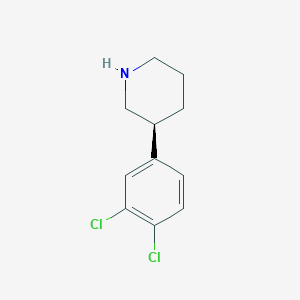
![2-chloro-N-[(4-methoxyphenyl)methyl]propan-1-amine](/img/structure/B13895449.png)
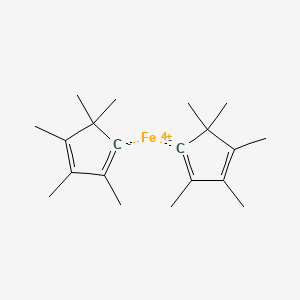
![Tert-butyl 3-benzyl-6,6-difluoro-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13895459.png)
![Tert-butyl 4-[(3-bromo-5-methyl-2-pyridyl)methyl]-4-cyano-piperidine-1-carboxylate](/img/structure/B13895471.png)
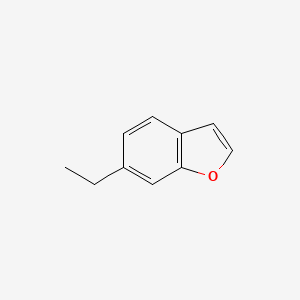
![Tert-butyl 4-[1-(2,6-dioxopiperidin-3-yl)-3-methyl-2-oxobenzimidazol-4-yl]piperidine-1-carboxylate](/img/structure/B13895478.png)
